5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential in cancer treatment. It was first discovered in the 1980s and has since undergone extensive research to determine its mechanism of action and potential clinical applications.
Mechanism of Action
5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile’s mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as natural killer cells and T cells, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, activation of immune cells, and inhibition of tumor angiogenesis. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile as a research tool is its ability to activate the immune system and induce cytokine production, which can be useful for studying the immune response to cancer. However, this compound has limitations as a research tool, as its mechanism of action is not fully understood and it has not yet been approved for clinical use.
Future Directions
There are a number of potential future directions for 5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile research, including further exploration of its mechanism of action and potential clinical applications. This compound may also be studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine its potential as a complementary treatment option. Additionally, this compound may be studied in the context of personalized medicine, where it could be used to target specific cancer types based on their genetic profiles.
Synthesis Methods
The synthesis of 5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves a multi-step process that begins with the reaction of 2-methylphenylacetonitrile with dimethylamine to form the intermediate 2-(dimethylamino)phenylacetonitrile. This intermediate is then reacted with ethyl oxalyl chloride to form the oxazole ring and the final product, this compound.
Scientific Research Applications
5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been studied extensively in preclinical models for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of tumor cells.
properties
IUPAC Name |
5-(dimethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-6-4-5-7-10(9)12-15-11(8-14)13(17-12)16(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBMUFQCNMKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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